3,3-Diethylmorpholine
CAS No.: 938374-28-8
Cat. No.: VC8423588
Molecular Formula: C8H17NO
Molecular Weight: 143.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 938374-28-8 |
---|---|
Molecular Formula | C8H17NO |
Molecular Weight | 143.23 g/mol |
IUPAC Name | 3,3-diethylmorpholine |
Standard InChI | InChI=1S/C8H17NO/c1-3-8(4-2)7-10-6-5-9-8/h9H,3-7H2,1-2H3 |
Standard InChI Key | IBUHLOOKFGLSOI-UHFFFAOYSA-N |
SMILES | CCC1(COCCN1)CC |
Canonical SMILES | CCC1(COCCN1)CC |
Introduction
Chemical Identity and Structural Properties
Molecular Structure and Formula
3,3-Dimethylmorpholine is a six-membered morpholine ring with two methyl groups attached to the third carbon atom. Its IUPAC name is 3,3-dimethylmorpholine, and its molecular formula corresponds to a molar mass of 115.17 g/mol . The compound’s structure is confirmed by its InChI key HEYGLTRAXBZNAD-UHFFFAOYSA-N
, which encodes the stereochemical and bonding information .
Spectral Data
Nuclear magnetic resonance (NMR) spectroscopy reveals distinct carbon and proton environments. The NMR spectrum identifies resonances for the methyl groups (δ ~22 ppm), oxygen-bonded carbons (δ ~66 ppm), and nitrogen-bonded carbons (δ ~48 ppm) . These spectral features align with computational predictions from PubChem’s 3D conformer models .
Physicochemical Characteristics
Thermodynamic Properties
The compound’s boiling point (143–144°C) and flash point (47.3°C) indicate moderate volatility, necessitating storage in cool, inert environments to prevent degradation . Its vapor pressure of 5.128 mmHg at 25°C suggests a low evaporation rate under standard conditions .
Solubility and Partitioning
With a calculated LogP of 0 (XLogP3-AA), 3,3-dimethylmorpholine exhibits balanced lipophilicity and hydrophilicity, making it suitable for reactions in both aqueous and organic phases . The refractive index of 1.4472 at 589.3 nm (20°C) further supports its use in optical applications .
Synthesis and Industrial Production
Synthetic Pathways
3,3-Dimethylmorpholine is typically synthesized via cyclization reactions. One common method involves the condensation of diethanolamine derivatives with methylating agents such as dimethyl sulfate . Alternative routes utilize catalytic hydrogenation of nitro intermediates or ring-closing metathesis .
Applications in Pharmaceuticals and Agrochemicals
Role in Drug Development
3,3-Dimethylmorpholine serves as a building block for antiviral and anticancer agents. For example, its incorporation into protease inhibitors enhances binding affinity to viral enzymes . Recent studies highlight its utility in synthesizing kinase inhibitors targeting oncology pathways .
Case Study: Antiviral Activity
Derivatives of 3,3-dimethylmorpholine demonstrate inhibitory effects against SARS-CoV-2 main protease (M), with IC values in the micromolar range . Structural modifications at the nitrogen atom improve metabolic stability, as evidenced by in vitro hepatic microsomal assays .
Agrochemical Formulations
In agrochemistry, the compound acts as a solvent and stabilizer for herbicides such as glyphosate. Its low toxicity to non-target organisms (e.g., LD > 2,000 mg/kg in rats) makes it preferable to traditional solvents like N-methylpyrrolidone .
Environmental Impact and Degradation
Ecotoxicology
The compound’s low bioaccumulation potential (LogP = 0) minimizes ecological risks, though acute aquatic toxicity (LC = 12 mg/L in Daphnia magna) warrants careful disposal . Photodegradation half-lives in water range from 3–7 days under UV irradiation .
Regulatory Status
Future Research Directions
Pharmacokinetic Optimization
Ongoing studies aim to improve the oral bioavailability of 3,3-dimethylmorpholine derivatives through prodrug strategies. Encapsulation in lipid nanoparticles shows promise in preclinical models .
Green Chemistry Initiatives
Efforts to replace dimethyl sulfate with dimethyl carbonate in synthesis routes could reduce environmental toxicity while maintaining yield efficiencies (>85%) .
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